4-(4,5-dibromo-2H-1,2,3-triazol-2-yl)piperidine hydrochloride
CAS No.: 2549027-67-8
Cat. No.: VC11812213
Molecular Formula: C7H11Br2ClN4
Molecular Weight: 346.45 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2549027-67-8 |
|---|---|
| Molecular Formula | C7H11Br2ClN4 |
| Molecular Weight | 346.45 g/mol |
| IUPAC Name | 4-(4,5-dibromotriazol-2-yl)piperidine;hydrochloride |
| Standard InChI | InChI=1S/C7H10Br2N4.ClH/c8-6-7(9)12-13(11-6)5-1-3-10-4-2-5;/h5,10H,1-4H2;1H |
| Standard InChI Key | BGAIAMKBCFPYQU-UHFFFAOYSA-N |
| SMILES | C1CNCCC1N2N=C(C(=N2)Br)Br.Cl |
| Canonical SMILES | C1CNCCC1N2N=C(C(=N2)Br)Br.Cl |
Introduction
4-(4,5-dibromo-2H-1,2,3-triazol-2-yl)piperidine hydrochloride is a chemical compound that has garnered interest in scientific research due to its unique structure and potential applications. This compound combines a piperidine ring with a dibrominated triazole moiety, which can be crucial for various chemical and biological interactions.
Synthesis Steps
-
Preparation of Starting Materials: The synthesis begins with the preparation of the necessary starting materials, such as piperidine derivatives and dibrominated triazoles.
-
Alkylation Reaction: The piperidine derivative is then alkylated with the dibrominated triazole, typically under conditions that facilitate the formation of the desired bond.
-
Salt Formation: The final step involves the conversion of the free base into its hydrochloride salt, which is often achieved by reacting the compound with hydrochloric acid.
Potential Applications
-
Medicinal Chemistry: The compound could be explored for its potential biological activity, given the presence of both piperidine and triazole rings, which are common in pharmaceuticals.
-
Materials Science: The dibrominated triazole could serve as a building block for more complex materials, potentially useful in organic electronics or other applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume